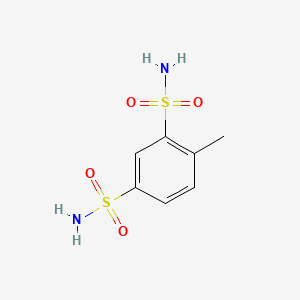![molecular formula C13H11N3O2 B12005700 2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various scientific fields It is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and pyridine-2-carbaldehyde
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzohydrazide with pyridine-2-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 6 hours, to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may involve optimizing reaction conditions to improve yield and purity. This can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Varied substituted products based on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their structural and catalytic properties.
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
作用機序
The mechanism by which 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-hydroxy-N’-[(E)-phenylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-thienylmethylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-3-nitrobenzylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its pyridine moiety, which enhances its ability to form stable metal complexes and contributes to its biological activity. The presence of the hydroxyl group also plays a crucial role in its reactivity and interaction with biological targets.
This compound’s versatility in forming complexes and its broad range of applications in various fields make it a valuable subject of study in both academic and industrial research.
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
2-hydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18)/b15-9+ |
InChIキー |
DLWUZZMMXCRNMJ-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC=N2)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)
![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)

![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)

